molecular formula C11H14N2O2 B2756231 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine CAS No. 2097859-31-7

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine

Cat. No. B2756231
CAS RN: 2097859-31-7
M. Wt: 206.245
InChI Key: OZOQFPHDKDUGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “5-Methyl-1,2-oxazole-3-carbonitrile” includes a 5-membered ring with two nitrogen atoms and one oxygen atom . The exact molecular structure of “1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine” is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-1,2-oxazole-3-carbonitrile” are as follows: It has a molecular weight of 108.09800, a density of 1.18g/cm3, a boiling point of 249.4ºC at 760mmHg, and a flash point of 104.6ºC . The properties of “1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine” are not available in the retrieved sources.

Scientific Research Applications

Potential Applications in Neuroscience Research

Compounds with complex structures such as 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine may have unique interactions with biological receptors, potentially making them useful in neuroscience research. For instance, analogs of piperidine and oxazole have been explored for their neuroactive properties, including their use as ligands for neurotransmitter receptors or as inhibitors of enzymes involved in neurotransmitter metabolism. Research on compounds like "Pramipexole" shows that selective dopamine receptor agonists can be effective in treating Parkinson's disease due to their affinity for dopamine D2-like receptors, particularly dopamine D3 receptors (Piercey et al., 1996).

Involvement in Metabolic Pathways

The inclusion of an oxazole moiety might indicate potential involvement in metabolic pathways or as a modulator of enzymatic activity. For example, compounds with similar structures have been used to study their effects on metabolic diseases or to probe the biochemical pathways in mammalian cells. The stable isotope infusion studies, such as those using [2,3,3-(2)H(3)]serine, help in understanding one-carbon metabolism, which is crucial for DNA synthesis and repair mechanisms in humans (Gregory et al., 2000).

Application in Material Science

Chemical compounds with specific functionalities, like oxazole and piperidine derivatives, may also find applications in material science, particularly in the development of novel polymers or coatings with unique properties. For example, the study of environmental exposure to plasticizers such as "1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH)" explores the use of such compounds in plastics and the potential human exposure through environmental contact (Silva et al., 2013).

Safety and Hazards

The safety information for “5-Methyl-1,2-oxazole-3-carbonitrile” indicates that it has a hazard code of T+ . The safety and hazards associated with “1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine” are not available in the retrieved sources.

properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-3-5-13(7-8)11(14)10-6-9(2)15-12-10/h6H,1,3-5,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOQFPHDKDUGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.